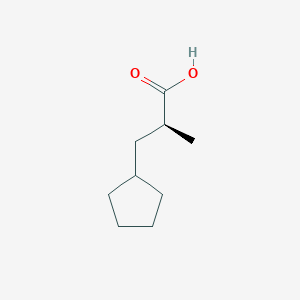

(2S)-3-Cyclopentyl-2-methylpropanoic acid

Description

Nomenclature and Stereochemical Significance within Chiral Propanoic Acid Derivatives

The systematic IUPAC name for the compound is (2S)-3-Cyclopentyl-2-methylpropanoic acid. nih.gov The name precisely describes its molecular structure: a propanoic acid backbone substituted with a methyl group at the second carbon (α-carbon) and a cyclopentyl group attached to the third carbon (β-carbon). The "(2S)" designation specifies the absolute configuration at the chiral center, which is the carbon atom at position 2, bonded to the carboxyl group, the methyl group, a hydrogen atom, and the cyclopentylmethyl group. This stereochemical descriptor is crucial, as enantiomers—non-superimposable mirror images of a chiral molecule—can exhibit vastly different behaviors in a chiral environment, such as the biological systems found in the body. nih.gov

The significance of stereochemistry is well-documented in the broader class of 2-substituted propanoic acid derivatives. For instance, in the 2-arylpropionic acids (profens), a major group of non-steroidal anti-inflammatory drugs (NSAIDs), the biological activity often resides primarily in the (S)-enantiomer. orientjchem.orgviamedica.pl While the (R)-enantiomer is often less active or inactive, the body can sometimes convert it to the active (S)-form through a process called metabolic chiral inversion. nih.govviamedica.pl This stereospecificity highlights the importance of controlling stereochemistry during synthesis to produce enantiomerically pure compounds for research and potential applications. nih.gov

Table 1: Chemical and Physical Properties of 3-Cyclopentyl-2-methylpropanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₂ nih.gov |

| Molecular Weight | 156.22 g/mol nih.gov |

| IUPAC Name | 3-cyclopentyl-2-methylpropanoic acid nih.gov |

| InChIKey | YOQLLMVFOYOIGG-UHFFFAOYSA-N nih.gov |

Historical Context of Research on Cyclopentyl-Substituted Carboxylic Acids

While specific historical records detailing the initial synthesis of this compound are not extensively documented in seminal literature, the development of related cyclopentyl-substituted carboxylic acids provides a relevant historical context. Early synthetic chemistry explored methods to create various carbocyclic structures. For example, historical methods describe the preparation of 3-cyclopentyl-propionic acid through the reaction of cyclopentanone or cyclopentanol with molten alkali hydroxide. google.com Similarly, the synthesis of intermediates like 3-(2-oxocyclopentyl)-propionic acid, a key building block in medicinal chemistry, has been documented in organic chemistry journals since the mid-20th century. google.com

In recent decades, research on cyclopentane (B165970) carboxylic acids has become more targeted, particularly in the field of drug discovery. These motifs have been identified as key components in the development of potent and selective inhibitors for various biological targets. For instance, discovery efforts have identified cyclopentane carboxylic acid derivatives as potent inhibitors of the NaV1.7 voltage-gated sodium channel, a target for pain therapeutics. nih.gov This demonstrates the enduring relevance of the cyclopentyl carboxylic acid scaffold in medicinal chemistry research.

Current Research Landscape and Emerging Trends for Chiral β-Branched Propanoic Acid Derivatives

The current research landscape for chiral carboxylic acids, including β-branched derivatives like this compound, is dominated by the pursuit of efficient and highly selective synthetic methods. Chiral carboxylic acids are recognized as fundamental building blocks for a wide array of natural products, pharmaceuticals, and privileged chiral ligands and catalysts. rsc.org Consequently, the development of catalytic asymmetric synthesis to access these molecules in enantiomerically pure form is a major focus. rsc.orgresearchgate.net

Several emerging trends are shaping this field:

Asymmetric Organocatalysis : This area has grown rapidly, utilizing small organic molecules as catalysts to achieve high levels of stereoselectivity. This approach avoids the use of potentially toxic or expensive metals and often operates under mild reaction conditions. nih.gov

Green Chemistry Approaches : There is an increasing emphasis on developing sustainable synthetic methods that minimize waste and environmental impact. This includes designing reactions with high atom economy and using biocatalysts or greener solvents. chiralpedia.com

Biocatalysis : The use of enzymes or whole microorganisms offers a powerful method for producing chiral compounds with exceptional specificity. Synthetic biology is further expanding these capabilities by engineering microorganisms to perform desired chemical transformations. chiralpedia.com

Late-Stage Functionalization : A growing trend involves the development of methods to selectively introduce or modify functional groups in complex molecules at a late stage of the synthesis, which can rapidly generate diverse molecular libraries for screening. nih.gov

These advanced synthetic strategies are crucial for preparing complex chiral molecules that incorporate β-branched propanoic acid units, enabling further investigation into their biological activities and applications. nih.gov

Conceptual Frameworks for Utilizing this compound as a Synthetic Precursor

This compound serves as a versatile chiral building block in organic synthesis. Its utility stems from the presence of two key functional handles: the carboxylic acid group and the stereogenic center at the α-position. A conceptual framework for its use involves leveraging these features for the construction of more complex molecular architectures.

The carboxylic acid moiety can be transformed into a wide range of other functional groups. youtube.com This chemical versatility allows for its incorporation into larger molecules through various coupling reactions. For example, it can be activated and coupled with amines to form amides, a common linkage in many biologically active molecules. One documented synthetic scheme shows the related 3-cyclopentylpropionic acid being coupled with a tetrahydropyrimidine derivative using a peptide coupling agent (COMU) to form an amide bond, illustrating a practical application of this strategy. researchgate.net

Table 2: Potential Synthetic Transformations of the Carboxylic Acid Group

| Starting Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent (e.g., COMU, DCC) | Amide |

| Carboxylic Acid | 1. SOCl₂ 2. NaN₃ 3. Heat 4. H₂O | Amine (via Curtius Rearrangement) |

Furthermore, the pre-existing stereocenter in this compound can be used to direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection. This is a powerful strategy for introducing new chiral centers with a predictable configuration relative to the existing one, which is essential for the total synthesis of complex natural products and pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-cyclopentyl-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(9(10)11)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQLLMVFOYOIGG-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Enantioselective Preparation of 2s 3 Cyclopentyl 2 Methylpropanoic Acid

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a powerful and efficient route to enantiomerically pure compounds by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. This section delves into various asymmetric catalytic strategies for the synthesis of (2S)-3-Cyclopentyl-2-methylpropanoic acid.

Chiral Ligand Design and Optimization in Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation of a prochiral precursor, such as (E)- or (Z)-3-cyclopentyl-2-methylpropenoic acid, is a direct and atom-economical method to install the desired stereocenter. The success of this approach hinges on the design and optimization of chiral ligands that coordinate to a metal center, typically rhodium or ruthenium, to create a chiral catalytic environment.

The design of these ligands often involves atropisomeric biaryl phosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and ferrocene-based diphosphines. The steric and electronic properties of the ligand are crucial in differentiating between the two faces of the prochiral olefin, thereby directing the hydrogenation to occur selectively from one side. For the hydrogenation of β-substituted α,β-unsaturated carboxylic acids, the choice of ligand, solvent, and reaction conditions can significantly influence both the enantioselectivity and the reaction rate.

| Chiral Ligand | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|---|

| (S,S)-Ph-BPE | [Rh(COD)2]BF4 | MeOH | 10 | 25 | 98 | >99 |

| (R,R)-Me-BPE | [Rh(COD)2]BF4 | THF | 10 | 25 | 95 | >99 |

Data is for an analogous substrate and is intended for illustrative purposes.

Organocatalytic Strategies for Enantioselective Carbon-Carbon Bond Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the preparation of this compound, an organocatalytic Michael addition of a methylmalonate equivalent to a cyclopentyl-containing acceptor could be a viable strategy.

Chiral amines, such as proline and its derivatives, or thiourea-based catalysts are often employed to activate the substrates and control the stereochemical outcome of the reaction. For example, a chiral secondary amine can react with an α,β-unsaturated aldehyde to form a chiral iminium ion, which then undergoes a stereoselective Michael addition. Subsequent hydrolysis would yield the desired product.

While a direct application of this strategy to the synthesis of the target molecule has not been detailed, the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems is a well-established and versatile method for creating chiral centers.

Transition Metal-Catalyzed Asymmetric Transformations (e.g., Rhodium, Palladium)

Beyond asymmetric hydrogenation, other transition metal-catalyzed reactions can be envisioned for the synthesis of this compound. For instance, palladium-catalyzed asymmetric allylic alkylation could be employed to introduce the chiral center.

In such a scenario, a suitably functionalized cyclopentyl precursor could be reacted with a methylmalonate derivative in the presence of a palladium catalyst and a chiral ligand. The chiral ligand would control the stereochemistry of the newly formed C-C bond. The resulting product could then be converted to the target carboxylic acid through subsequent chemical transformations. The choice of the transition metal and the chiral ligand is critical for achieving high enantioselectivity. unimi.it

Biocatalytic Syntheses

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. This approach offers a green and sustainable alternative to traditional chemical methods.

Enzyme Discovery and Engineering for Stereoselective Biotransformations (e.g., Lipase-Catalyzed Resolutions)

One of the most established biocatalytic methods for obtaining enantiomerically pure carboxylic acids is the kinetic resolution of a racemic mixture using lipases. In this process, a lipase (B570770) selectively catalyzes the esterification or hydrolysis of one enantiomer of the racemic acid or its corresponding ester, leaving the other enantiomer unreacted.

For the production of this compound, a racemic mixture of 3-cyclopentyl-2-methylpropanoic acid or its ester could be subjected to enzymatic resolution. The choice of lipase, acyl donor (for esterification) or solvent system (for hydrolysis), and reaction conditions are crucial for achieving high enantioselectivity (E-value) and yield. Lipases such as Candida antarctica lipase B (CAL-B) are often highly effective for such resolutions. researchgate.net

Recent advances in enzyme engineering, including directed evolution and site-directed mutagenesis, allow for the tailoring of enzymes with improved activity, stability, and enantioselectivity for a specific substrate. This can lead to highly efficient processes for the production of the desired enantiomer.

| Lipase Source | Substrate | Solvent | Acyl Donor | Conversion (%) | ee_s (%) | ee_p (%) | E-value |

|---|---|---|---|---|---|---|---|

| Candida antarctica Lipase B | rac-2-Arylpropanoic acid ester | Toluene | n-Butanol | 50 | >99 | >99 | >200 |

Data is for an analogous substrate and is intended for illustrative purposes.

Whole-Cell Biocatalysis in the Synthesis of this compound Precursors

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of cofactors. For the synthesis of this compound, whole microbial cells could be used to asymmetrically reduce a precursor ketone, such as ethyl 3-cyclopentyl-2-methyl-3-oxopropanoate.

A wide variety of microorganisms, including yeasts and bacteria, possess reductases that can reduce ketones to the corresponding alcohols with high enantioselectivity. The stereochemical outcome of the reduction is determined by the specific enzymes present in the microorganism. Screening of different microbial strains is often necessary to identify a biocatalyst with the desired selectivity for a particular substrate. researchgate.net The resulting chiral alcohol can then be converted to the target carboxylic acid.

| Microorganism | Substrate | Co-substrate | Conversion (%) | ee (%) | Product |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Ethyl 3-oxo-3-phenylpropanoate | Glucose | >95 | >99 (S) | Ethyl (S)-3-hydroxy-3-phenylpropanoate |

Data is for an analogous substrate and is intended for illustrative purposes.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. Oxazolidinone-based auxiliaries are a prominent class used for the asymmetric synthesis of chiral carboxylic acids.

The use of oxazolidinone chiral auxiliaries, popularized by David Evans, is a powerful and reliable method for asymmetric alkylation reactions. researchgate.net The general strategy involves the acylation of a chiral oxazolidinone, followed by diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.

The key steps for the synthesis of this compound using this approach would be:

Acylation: A chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with propionyl chloride to form the corresponding N-propionyl imide.

Enolate Formation: The N-propionyl imide is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to generate a stereochemically defined (Z)-enolate.

Diastereoselective Alkylation: The enolate is then reacted with a cyclopentylmethyl electrophile, such as cyclopentylmethyl bromide. The bulky substituent on the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity.

Auxiliary Cleavage: The final step is the hydrolysis of the N-acyl bond to release the chiral carboxylic acid, this compound, and recover the chiral auxiliary.

The diastereoselectivity of the alkylation step is typically high, often exceeding 99%. researchgate.net

Table 1: Key Steps in Oxazolidinone-Based Asymmetric Alkylation

| Step | Description | Reagents and Conditions | Expected Outcome |

| 1. Acylation | Attachment of the propionyl group to the chiral auxiliary. | Chiral oxazolidinone, propionyl chloride, base (e.g., triethylamine). | N-propionyl imide. |

| 2. Enolate Formation | Deprotonation to form a specific enolate isomer. | N-propionyl imide, NaHMDS, THF, -78 °C. | (Z)-enolate. |

| 3. Alkylation | Introduction of the cyclopentylmethyl group. | Enolate, cyclopentylmethyl bromide. | Alkylated imide with high diastereoselectivity. |

| 4. Cleavage | Release of the target acid and recovery of the auxiliary. | Alkylated imide, aqueous base (e.g., LiOH) or acid. | This compound and recovered auxiliary. |

The structure of the chiral auxiliary plays a pivotal role in the degree of stereocontrol achieved. While standard Evans auxiliaries derived from amino alcohols like valinol or phenylalaninol are highly effective, the development of novel auxiliary structures is an ongoing area of research. Optimization can involve modifying the steric bulk of the substituents on the auxiliary to further enhance the facial bias during the alkylation step. For the synthesis of this compound, an auxiliary with a larger directing group might be employed to ensure maximum stereoselectivity.

Resolution-Based Methodologies

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For carboxylic acids like 3-Cyclopentyl-2-methylpropanoic acid, this can be achieved through the formation of diastereomeric salts or by kinetic resolution.

This classical resolution method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. These salts can then be separated by fractional crystallization.

For the resolution of racemic 3-Cyclopentyl-2-methylpropanoic acid, a suitable chiral amine, such as (R)-1-phenylethylamine or a naturally occurring alkaloid like brucine (B1667951) or quinine, would be used as the resolving agent. The less soluble diastereomeric salt will crystallize out of the solution first. After separation, the chiral acid can be recovered from the salt by treatment with a strong acid. The choice of solvent is critical for successful separation, as it influences the solubility difference between the diastereomeric salts.

Table 2: Diastereomeric Salt Resolution Process

| Step | Description | Key Components | Separation Method |

| 1. Salt Formation | Reaction of the racemic acid with a chiral base. | Racemic 3-Cyclopentyl-2-methylpropanoic acid, enantiomerically pure amine (e.g., (R)-1-phenylethylamine). | - |

| 2. Crystallization | Selective precipitation of one diastereomeric salt. | Mixture of diastereomeric salts in a suitable solvent. | Fractional crystallization. |

| 3. Separation | Isolation of the crystallized salt. | Crystalline salt and mother liquor. | Filtration. |

| 4. Acidification | Regeneration of the enantiomerically pure acid. | Isolated diastereomeric salt, strong acid (e.g., HCl). | Acid-base extraction. |

Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

For 3-Cyclopentyl-2-methylpropanoic acid, an enzymatic kinetic resolution is a common and effective approach. A lipase, such as Candida antarctica lipase B (CALB), can be used to selectively esterify one of the enantiomers in the racemic acid mixture. For instance, in the presence of an alcohol and CALB, the (R)-enantiomer might be preferentially converted to its ester, leaving the desired (S)-enantiomer as the unreacted acid. The separation of the unreacted (S)-acid from the (R)-ester is typically straightforward. A patent for a similar compound, 3-acetylthio-2-methylpropanoic acid, describes an enzymatic resolution process using a lipase from Pseudomonas fluorescens. googleapis.com This suggests that a similar enzymatic approach could be viable for 3-Cyclopentyl-2-methylpropanoic acid.

Multicomponent Reaction Strategies for Stereoinduction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. baranlab.org The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgnih.gov

While MCRs are powerful tools in organic synthesis, their application to the direct, stereoselective synthesis of this compound is not well-documented in publicly available literature. In principle, a Passerini reaction involving cyclopentylacetaldehyde, an isocyanide, and a chiral carboxylic acid could be envisioned, but this would not directly yield the target structure. The development of a novel MCR strategy for the asymmetric synthesis of this specific compound would represent a significant synthetic advancement.

Mechanistic Investigations of Reactions Involving 2s 3 Cyclopentyl 2 Methylpropanoic Acid and Its Precursors

Reaction Pathway Elucidation through Isotopic Labeling Studies (e.g., Deuteration)

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction sequence, thereby providing unequivocal evidence for proposed mechanisms. In the context of synthesizing (2S)-3-Cyclopentyl-2-methylpropanoic acid, a likely synthetic strategy involves the asymmetric conjugate addition of a methyl group equivalent to a cyclopentyl-substituted α,β-unsaturated ester or acid. Deuterium (B1214612) labeling studies are instrumental in clarifying the mechanism of such additions.

For instance, in organocatalyzed Michael additions, a key step is the formation of an enamine or enolate intermediate from the nucleophile. By using a deuterated pronucleophile, the position of the deuterium atom in the final product can reveal whether the reaction proceeds through the expected pathway. Furthermore, kinetic isotope effect (KIE) studies, where the rate of reaction with a deuterated substrate is compared to the non-deuterated version, can pinpoint the rate-determining step. A significant KIE observed when a C-H bond is broken and replaced with a C-D bond suggests that this bond-breaking event is part of the slowest step in the reaction. For example, experimental ¹³C kinetic isotope effects have been used to determine that the rate-limiting step in the Michael addition of glycinate (B8599266) imines to benzyl (B1604629) acrylate (B77674) is the carbon-carbon bond formation itself. nih.gov

Kinetic Analysis of Stereoselective Transformations

Kinetic studies are fundamental to understanding the factors that control the rate and stereochemical outcome of a reaction. For the synthesis of this compound, kinetic analysis of the key stereodetermining step, such as an asymmetric conjugate addition or a kinetic resolution, provides crucial insights.

In a kinetic resolution process, where one enantiomer of a racemic mixture reacts faster than the other, the relative rates of reaction determine the enantiomeric excess of the unreacted starting material and the product. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow). A high selectivity factor is essential for an efficient separation. For example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids through enantioselective esterification has been shown to yield optically active carboxylic acids and esters with high enantiomeric excesses, demonstrating the power of this method. mdpi.com

In asymmetric catalysis, kinetic analysis helps to elucidate the reaction order with respect to the substrate, catalyst, and any additives, which in turn informs the proposed catalytic cycle. For instance, in rhodium-catalyzed asymmetric conjugate additions, kinetic studies have revealed that the rate-determining step can be the transmetalation from the organoboron reagent to the rhodium center. wiley-vch.de This understanding allows for the optimization of reaction conditions to enhance catalytic turnover and efficiency.

Transition State Modeling and Computational Verification of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms and the origins of stereoselectivity. By modeling the transition states of the competing diastereomeric pathways, the energy differences can be calculated, providing a theoretical basis for the observed stereochemical outcome.

For the asymmetric synthesis of this compound, transition state modeling of the key C-C bond-forming step can reveal the precise geometric arrangement of the substrate and catalyst that leads to the preferential formation of the (S)-enantiomer. These models often highlight crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over the other. For example, in organocatalytic Michael additions, DFT calculations have been combined with kinetic analysis to rationalize the origin of enantioselectivity, emphasizing the complex interplay of interactions between the substrates and the catalyst. nih.gov The resulting detailed picture of the enantioselectivity-determining transition state can guide the design of new and improved catalysts. nih.gov

Table 1: Illustrative Example of Calculated Energy Barriers for Diastereomeric Transition States in a Hypothetical Asymmetric Michael Addition

| Transition State | Favored Diastereomer | Calculated Relative Free Energy (kcal/mol) | Predicted Major Product |

| TS-S | (S)-enantiomer | 0.0 | Yes |

| TS-R | (R)-enantiomer | +2.5 | No |

Note: This table is illustrative and based on general findings in computational studies of asymmetric catalysis, not on specific data for the target molecule.

Investigation of Catalytic Cycles in Asymmetric Syntheses

The efficiency and selectivity of an asymmetric catalytic reaction are governed by the intricacies of the catalytic cycle. Elucidating the individual steps of the cycle—catalyst activation, substrate coordination, bond formation, product release, and catalyst regeneration—is crucial for optimizing the reaction.

A well-studied example relevant to the synthesis of this compound is the rhodium-catalyzed asymmetric conjugate addition of organoboronic acids. Mechanistic studies, including NMR spectroscopy, have successfully identified key intermediates in the catalytic cycle. acs.org The cycle typically involves a hydroxyrhodium complex that undergoes transmetalation with the organoboronic acid to form an aryl- or alkylrhodium species. wiley-vch.de This intermediate then undergoes migratory insertion with the α,β-unsaturated substrate to form a rhodium enolate. wiley-vch.deacs.org Finally, protonolysis of the enolate releases the product and regenerates the active catalyst. wiley-vch.de Understanding each step allows for targeted modifications of the catalyst or reaction conditions to improve performance. For instance, it was discovered that avoiding certain ligands, like acetylacetonato, which inhibit the reaction, can lead to higher catalytic activity. wiley-vch.de

Understanding Diastereoselectivity and Enantioselectivity Origins

The ultimate goal of mechanistic studies in asymmetric synthesis is to understand the fundamental origins of stereoselectivity. This knowledge enables the rational design of catalysts and reaction conditions to achieve high levels of both diastereoselectivity and enantioselectivity.

In the synthesis of this compound, which has two stereocenters, controlling both relative and absolute stereochemistry is paramount. The enantioselectivity is typically determined by the chiral catalyst, which creates a chiral environment that favors the approach of the reactants from a specific face. The origins of this preference are often a combination of steric and electronic factors within the catalyst-substrate complex.

For instance, in organocatalyzed Michael additions using bifunctional catalysts (e.g., thiourea-based catalysts), the catalyst can activate both the nucleophile (through enamine formation) and the electrophile (through hydrogen bonding). nih.govmdpi.com This dual activation rigidly holds the reactants in a specific orientation within the transition state, leading to high enantioselectivity. The diastereoselectivity, on the other hand, is often controlled by the subsequent protonation of the enolate intermediate. The direction of proton delivery can be influenced by the catalyst, additives, or the inherent steric bias of the intermediate. In some cases, high levels of stereocontrol are observed where conjugate addition occurs exclusively anti to an existing substituent on a cyclic precursor. nih.gov

Derivatization Strategies and Synthetic Transformations of 2s 3 Cyclopentyl 2 Methylpropanoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, allowing for a wide range of transformations to generate esters, amides, alcohols, aldehydes, and new carbon-carbon bonds.

Esterification and Amidation Reactions for Diverse Scaffolds

Esterification and amidation are fundamental transformations of carboxylic acids, leading to the synthesis of a vast array of derivatives.

Esterification: The conversion of (2S)-3-Cyclopentyl-2-methylpropanoic acid to its corresponding esters can be achieved through various methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.commasterorganicchemistry.com Given the potential for steric hindrance from the α-methyl and cyclopentyl groups, more robust methods may be required for efficient conversion, especially with bulky alcohols. researchgate.net Alternative methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or employing milder, base-catalyzed reactions with activating agents. For sterically hindered carboxylic acids, specific protocols such as the Yamaguchi esterification or the use of activating agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) can be effective. organic-chemistry.org

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium-driven; requires excess alcohol or removal of water. masterorganicchemistry.commasterorganicchemistry.com |

| DCC Coupling | Alcohol, DCC, DMAP (catalyst) | Forms a highly reactive O-acylisourea intermediate. |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then Alcohol, DMAP | Effective for sterically hindered acids and alcohols. |

| Shiina Esterification (MNBA) | 2-methyl-6-nitrobenzoic anhydride (MNBA), Et₃N, then Alcohol, DMAP | Useful for chiral resolutions and reactions with sensitive substrates. |

Amidation: The formation of amides from this compound and an amine is a critical transformation in the synthesis of biologically active molecules. nih.gov Direct thermal condensation is possible but often requires harsh conditions. mdpi.com More commonly, coupling reagents are employed to activate the carboxylic acid. bohrium.com Reagents such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uranium salts are widely used. researchgate.netyoutube.com The choice of coupling agent and reaction conditions is crucial to avoid racemization at the chiral center. mdpi.com Boronic acid-catalyzed amidations have also emerged as a mild and efficient method. mdpi.com

| Amidation Method | Coupling Reagent | Key Features |

| Carbodiimide Coupling | DCC or EDC, with additives like HOBt or DMAP | Widely used, but can lead to side products and racemization. bohrium.com |

| Phosphonium/Uronium Salt Coupling | PyBOP, HBTU, HATU | High yields and generally low racemization. |

| Boronic Acid Catalysis | Boronic acid derivative, dehydrating agent | Mild conditions, suitable for sensitive substrates. mdpi.com |

| Woodward's Reagent K | N-Ethyl-5-phenylisoxazolium-3'-sulfonate | Activates the carboxylic acid for amine coupling. researchgate.net |

Reduction to Chiral Alcohols and Aldehydes (e.g., 3-Cyclopentyl-2-methyl-1-propanol)

The reduction of the carboxylic acid moiety in this compound provides access to the corresponding chiral primary alcohol, (2S)-3-Cyclopentyl-2-methyl-1-propanol, and, with careful control, the chiral aldehyde. These products are valuable intermediates for further synthetic manipulations.

The direct reduction of carboxylic acids to alcohols can be challenging due to the low electrophilicity of the carboxylate anion. Potent reducing agents are typically required. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are highly effective for this transformation, offering high yields and chemoselectivity. Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent, though it is less selective than borane.

| Reducing Agent | Product | Typical Conditions |

| Borane (BH₃·THF or BH₃·SMe₂) | (2S)-3-Cyclopentyl-2-methyl-1-propanol | THF, reflux |

| Lithium Aluminum Hydride (LiAlH₄) | (2S)-3-Cyclopentyl-2-methyl-1-propanol | Anhydrous ether or THF, followed by aqueous workup |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | (2S)-3-Cyclopentyl-2-methyl-1-propanol | In situ generation of diborane |

The partial reduction of the carboxylic acid to the corresponding aldehyde is a more delicate process. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminum hydride (DIBAL-H).

Activation of the Carboxylic Acid for Carbon-Carbon Bond Forming Reactions (e.g., Decarboxylative Coupling)

Decarboxylative coupling reactions have emerged as a powerful tool for forming new carbon-carbon bonds by utilizing carboxylic acids as readily available and stable precursors. nih.govnih.govrsc.org These reactions involve the extrusion of carbon dioxide and the formation of a new bond at the former site of the carboxyl group. This strategy can be applied to derivatives of this compound to introduce a variety of substituents.

Transition metal catalysis, particularly with palladium, copper, silver, and nickel, plays a central role in these transformations. nih.gov The reaction typically involves the formation of a metal carboxylate, followed by decarboxylation to generate an organometallic intermediate, which then participates in a cross-coupling reaction with a suitable partner, such as an aryl halide, vinyl halide, or another electrophile. researchgate.net

| Decarboxylative Coupling Type | Catalyst/Reagents | Coupling Partner | Product Type |

| Decarboxylative Cross-Coupling | Pd or Ni catalyst, oxidant | Aryl/vinyl halides or triflates | Alkylated arenes/alkenes |

| Decarboxylative Heck-type Reaction | Pd catalyst, oxidant | Alkenes | Substituted alkenes |

| Photoredox-mediated Decarboxylative Coupling | Photocatalyst, Ni or Cu catalyst | Aryl/vinyl electrophiles | Alkylated arenes/alkenes |

Stereoselective Modifications of the Alkyl and Cyclopentyl Moieties

Beyond the carboxylic acid group, the alkyl chain and the cyclopentyl ring offer opportunities for stereoselective functionalization, enabling the synthesis of more complex and highly substituted molecules.

Remote Functionalization Strategies (e.g., C(sp³)–H Acetoxylation)

The direct functionalization of C(sp³)–H bonds is a highly desirable transformation in organic synthesis as it allows for the modification of unactivated positions in a molecule. Palladium-catalyzed C–H activation has been successfully employed for the acetoxylation of aliphatic carboxylic acids at the β-position. nih.govresearchgate.net This strategy could potentially be applied to this compound, although the presence of the cyclopentyl group might influence the regioselectivity. The reaction typically utilizes a palladium catalyst, an oxidant such as PhI(OAc)₂, and a directing group, which in this case would be the native carboxylic acid. mdpi.comnih.gov

Stereocontrolled Cyclopentyl Ring Functionalization

The stereocontrolled functionalization of the cyclopentyl ring presents a significant synthetic challenge but offers a route to highly complex and diverse molecular architectures. researchgate.net Several strategies can be envisioned for the selective modification of the cyclopentyl moiety in derivatives of this compound.

One approach involves directed C–H activation, where the existing stereocenter and functional groups guide a metal catalyst to a specific C–H bond on the ring. nih.govscripps.edu The development of specific ligands and catalytic systems is crucial for achieving high levels of regio- and stereoselectivity in such transformations. nih.gov Asymmetric synthesis methodologies, such as domino reactions or multicatalytic cascade sequences, can be employed to construct highly functionalized cyclopentane (B165970) rings with multiple stereocenters. rsc.orgnih.govacs.orgrsc.org While these methods are typically used to build the ring system itself, the principles can be adapted for the post-synthesis functionalization of an existing cyclopentyl group. Another strategy involves the conversion of the cyclopentyl ring into a cyclopentenyl intermediate, which can then undergo a variety of stereoselective addition reactions.

Synthesis of Complex Molecular Architectures Utilizing this compound

The unique structural features of this compound, namely its stereodefined chiral center, the bulky cyclopentyl group, and the reactive carboxylic acid moiety, make it a valuable building block for the synthesis of more complex molecular architectures. Its incorporation can impart specific conformational constraints and lipophilicity to the target molecules. This section explores the strategic application of this acid in the construction of macrocycles and heterocyclic systems.

Macrocyclization Strategies

While specific examples detailing the use of this compound in macrocyclization are not extensively documented in publicly available literature, its structure lends itself to several established macrocyclization strategies. The carboxylic acid can be activated and coupled with a distal nucleophile within the same molecule to form a large ring. The cyclopentylmethyl group can act as a conformational control element, influencing the pre-organization of the linear precursor and thus facilitating the ring-closing step.

Key macrocyclization reactions where this compound could be a key component include macrolactonization and macrolactamization. For instance, a linear precursor containing the this compound moiety at one terminus and a hydroxyl or amino group at the other could undergo intramolecular cyclization.

Table 1: Potential Macrocyclization Reactions Involving this compound Derivatives

| Reaction Type | Description | Required Derivatization of Precursor | Potential Reagents |

| Macrolactonization | Intramolecular esterification to form a macrolactone. | The linear precursor must contain a terminal hydroxyl group. | Yamaguchi reagent, Shiina reagent, Mitsunobu conditions |

| Macrolactamization | Intramolecular amidation to form a macrolactam. | The linear precursor must contain a terminal amine group. | HATU, HOBt, DCC, EDC |

| Ring-Closing Metathesis (RCM) | Formation of a large ring containing a carbon-carbon double bond. | The this compound would be part of a diene precursor. | Grubbs' catalysts, Schrock catalyst |

These strategies would allow for the synthesis of macrocycles with a stereochemically defined side chain, which could be of interest in medicinal chemistry and materials science for creating molecules with specific three-dimensional shapes and functionalities.

Construction of Heterocyclic Systems (e.g., Pyrrolidines, β-Lactams)

The derivatization of this compound opens avenues for its use in the synthesis of various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.

Pyrrolidines

Pyrrolidine (B122466) rings can be synthesized through various methods, including intramolecular cyclization and cycloaddition reactions. nih.govorganic-chemistry.org A plausible strategy to incorporate the this compound moiety would involve its conversion into a precursor suitable for a [3+2] cycloaddition reaction. For example, the carboxylic acid could be transformed into an alkene, which can then react with an azomethine ylide to form the pyrrolidine ring. researchgate.net

Another approach is the intramolecular reductive amination of a δ-amino ketone or aldehyde derived from the starting acid. The cyclopentylmethyl group would be a substituent on the resulting pyrrolidine ring, influencing its stereochemistry and substitution pattern.

β-Lactams

The β-lactam ring is a core feature of many antibiotic drugs. nih.gov The most common method for its synthesis is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. encyclopedia.puborganic-chemistry.org this compound can serve as a precursor to a suitable ketene. The acid would first be converted to its acid chloride, which upon treatment with a non-nucleophilic base like triethylamine, would generate the corresponding ketene in situ. This ketene can then be trapped by an imine to yield the β-lactam. nih.gov

The stereochemistry of the resulting β-lactam would be influenced by the stereocenter present in the starting acid and the reaction conditions. This allows for the synthesis of chiral β-lactams with a unique substitution pattern.

Table 2: Proposed Synthetic Transformations for Heterocycle Synthesis

| Target Heterocycle | Synthetic Strategy | Required Derivative of this compound | Key Reagents |

| Pyrrolidine | [3+2] Cycloaddition | Alkene | Azomethine ylide precursor (e.g., N-benzylglycine ester), base |

| Pyrrolidine | Intramolecular Reductive Amination | δ-Amino ketone/aldehyde | Reducing agent (e.g., NaBH3CN, H2/Pd) |

| β-Lactam | Staudinger [2+2] Cycloaddition | Acid chloride | Triethylamine, Imines |

Applications of 2s 3 Cyclopentyl 2 Methylpropanoic Acid As a Chiral Synthon in Advanced Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

While chiral building blocks are fundamental to the total synthesis of complex natural products, the direct application of (2S)-3-Cyclopentyl-2-methylpropanoic acid in this specific area is not extensively documented in the scientific literature. Its primary reported value lies in the synthesis of synthetic pharmacophores rather than naturally occurring molecular frameworks.

Utility in the Asymmetric Synthesis of Non-Natural Enantiopure Compounds

The asymmetric synthesis of polyfunctionalized cyclopentane (B165970) derivatives is a field of significant interest in organic chemistry. mdpi.com However, the broader utility of this compound as a versatile starting material for a wide range of non-natural enantiopure compounds is not widely reported. Its documented applications are highly concentrated in the synthesis of specific, pharmacologically relevant scaffolds, which represents a specialized subset of non-natural enantiopure compounds.

Contributions to the Development of Chiral Catalysts and Ligands

Chiral carboxylic acids can serve as important components or precursors in the design of chiral ligands for asymmetric catalysis. Despite this, there is a lack of specific and prominent research detailing the use of this compound or its direct derivatives for the development of novel chiral catalysts or ligands.

Precursor for Pharmacologically Relevant Scaffolds

The most significant and well-documented application of synthons derived from this compound is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netnih.gov These drugs are critical in managing hypertension and heart failure. nih.gov The synthesis of Ramipril, a potent ACE inhibitor, serves as a primary example of its utility. nih.govwikipedia.org

A closely related derivative, (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid, functions as a key chiral intermediate in the industrial synthesis of Ramipril. google.comepo.org The synthesis of this crucial intermediate is achieved through a highly efficient chemo-enzymatic process. It begins with a racemic mixture of the methyl or ethyl ester of 2-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid. This mixture undergoes an enantiomer-specific hydrolysis catalyzed by the enzyme Alkaline serine endopeptidase, which selectively hydrolyzes the (S)-ester to the desired (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid, leaving the (R)-ester unchanged. google.comepo.org

This highly pure chiral acid is then subjected to a hydrolytic cyclization reaction. google.com This key transformation constructs the rigid bicyclic core of the final drug, (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid. google.comresearchgate.net This enantiopure scaffold is the central structural motif of Ramipril. The final step involves the coupling of this bicyclic intermediate with a separate side chain, (2S)-2-([(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino)propanoic acid, to yield the final Ramipril molecule. google.com

The strategic use of a cyclopentyl-propanoic acid derivative highlights its importance in establishing the precise three-dimensional architecture required for potent pharmacological activity. Other dicarboxylate-containing ACE inhibitors, such as Perindopril and Trandolapril, feature similar complex bicyclic scaffolds, underscoring the value of this class of chiral building blocks in medicinal chemistry. nih.gov

Interactive Data Table: Key Intermediates in Ramipril Synthesis

| Compound Name | Role in Synthesis | Key Transformation |

| Racemic 2-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid ester | Starting Material | Enzymatic Resolution |

| (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid | Key Chiral Intermediate | Hydrolytic Cyclization |

| (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid | Bicyclic Scaffold | Peptide Coupling |

| Ramipril | Final Active Pharmaceutical Ingredient | N/A |

Advanced Analytical Techniques for the Characterization and Stereochemical Assessment of 2s 3 Cyclopentyl 2 Methylpropanoic Acid in Research

Chromatographic Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical step in the analysis of chiral compounds. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, is the most prevalent technique for this purpose. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for the enantioseparation of (2S)-3-Cyclopentyl-2-methylpropanoic acid.

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers in the liquid phase. The choice of the chiral stationary phase and the mobile phase is crucial for achieving optimal separation. For carboxylic acids such as this compound, polysaccharide-based CSPs are often effective. researchgate.net

A common strategy involves the use of columns like Chiralcel® OD-H or Chiralpak® AD, which are based on cellulose (B213188) and amylose (B160209) derivatives, respectively. mdpi.com These are typically used in normal-phase mode with mobile phases consisting of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. chromatographyonline.com

For structurally related compounds, such as 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, reversed-phase HPLC methods have also been successfully developed. nih.gov A study on this compound achieved baseline separation of its stereoisomers on a J'sphere-ODS-H80 column with a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture. nih.gov This indicates that both normal-phase and reversed-phase chiral HPLC methods can be viable for the analysis of this compound.

Table 1: Illustrative Chiral HPLC Parameters for Carboxylic Acids

| Parameter | Normal-Phase | Reversed-Phase |

| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | J'sphere-ODS-H80 (C18) |

| Mobile Phase | Hexane:Isopropanol with 0.1% TFA | Water:Acetonitrile with 0.05% TFA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm | UV at 228 nm |

Note: The above parameters are illustrative and would require optimization for the specific analysis of this compound.

Chiral gas chromatography is another highly effective method for determining the enantiomeric excess of volatile chiral compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility and improve their chromatographic behavior. A common approach is the conversion of the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cznih.gov Various modified cyclodextrins, such as those with alkyl or acyl substituents, offer a range of selectivities for different classes of compounds. hplc.sk The choice of the specific cyclodextrin derivative can significantly impact the resolution of the enantiomers. For instance, in the separation of 2-arylpropionic acid esters, different cyclodextrin derivatives showed varying degrees of success. nih.gov

The separation mechanism in chiral GC with cyclodextrin phases is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral stationary phase. uni-muenchen.de The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.

Table 2: Typical Chiral GC Setup for Derivatized Carboxylic Acids

| Parameter | Description |

| Derivatization | Conversion to methyl or ethyl ester |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., HYDRODEX® β-6TBDM) |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | Optimized gradient for resolution |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds, specialized NMR techniques can be employed to determine the relative and absolute stereochemistry.

The use of chiral solvating agents (CSAs) in NMR spectroscopy is a well-established method for determining enantiomeric purity. This technique relies on the principle that the addition of an enantiomerically pure CSA to a solution of a racemic or enantiomerically enriched analyte will form transient diastereomeric complexes. These diastereomeric complexes will have slightly different chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of the enantiomers. semmelweis.huacs.org

For a carboxylic acid like this compound, suitable chiral solvating agents would be chiral amines or alcohols that can form acid-base or hydrogen-bonding interactions. The choice of solvent is also critical, as it can influence the stability and geometry of the diastereomeric complexes. semmelweis.hu The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes is a measure of the effectiveness of the CSA.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful methods for determining the spatial proximity of protons within a molecule. columbia.edu These techniques are not used to determine enantiomeric excess but are invaluable for elucidating the relative stereochemistry of chiral centers.

The NOESY experiment detects through-space interactions between protons that are typically within 5 Å of each other. youtube.com For this compound, a NOESY spectrum could reveal correlations between the methyl protons, the methine proton at the stereocenter, and the protons of the cyclopentyl ring. The presence or absence of specific NOE cross-peaks can provide crucial information about the preferred conformation of the molecule and the relative orientation of the substituents around the chiral center.

The ROESY experiment is similar to NOESY but is often preferred for medium-sized molecules where the NOE effect may be close to zero. reddit.com Both NOESY and ROESY provide information about which protons are close to each other in space, which is fundamental for confirming the assigned relative stereochemistry.

Table 3: Comparison of NOESY and ROESY for Stereochemical Analysis

| Feature | NOESY | ROESY |

| Interaction Detected | Through-space dipolar coupling | Through-space dipolar coupling in the rotating frame |

| Optimal Molecular Size | Small (< 600 Da) or large (> 1200 Da) molecules | Medium-sized molecules (where NOE is near zero) |

| Cross-peak Sign | Same sign as diagonal for large molecules, opposite for small | Opposite sign to diagonal for all molecular sizes |

| Primary Application | Determination of relative stereochemistry and conformation | Determination of relative stereochemistry and conformation, especially for medium-sized molecules |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

While chromatographic and NMR methods are excellent for determining enantiomeric purity and relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are employed for the unambiguous determination of the absolute configuration. nih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint of the absolute configuration of a molecule. To assign the absolute configuration, the experimental VCD spectrum is compared to a theoretically predicted spectrum obtained from quantum chemical calculations for one of the enantiomers. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. researchgate.net It is often important to consider the effects of the solvent and potential intermolecular interactions, such as dimerization of carboxylic acids, in the theoretical calculations to achieve a reliable correlation. schrodinger.com

ECD spectroscopy is based on the differential absorption of left and right circularly polarized ultraviolet-visible light. The chromophores within the molecule dictate the appearance of the ECD spectrum. For this compound, the carboxylic acid group acts as a chromophore. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by theoretical calculations. nih.govresearchgate.net

Table 4: Overview of Chiroptical Techniques for Absolute Configuration

| Technique | Principle | Requirement | Outcome |

| VCD | Differential absorption of circularly polarized infrared light | Chiral molecule | Absolute configuration by comparison with calculated spectra |

| ECD | Differential absorption of circularly polarized UV-Vis light | Chiral molecule with a chromophore | Absolute configuration by comparison with calculated spectra |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique in modern organic synthesis and stereochemical assessment. Its ability to provide exact mass measurements with high accuracy and precision allows for the unambiguous determination of elemental compositions. In the context of the synthesis and analysis of this compound, HRMS serves a dual purpose: monitoring the progress of the chemical reaction and ensuring the structural integrity and purity of the final product.

Reaction Monitoring

The enantioselective synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the asymmetric alkylation of a chiral auxiliary-derived enolate. For instance, a propanoyl-oxazolidinone, such as (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one, can be deprotonated to form a chiral enolate, which then reacts with a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide). The subsequent hydrolysis of the chiral auxiliary yields the desired this compound.

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), is a powerful tool for monitoring such a reaction sequence. By analyzing aliquots of the reaction mixture at different time points, chemists can track the consumption of reactants and the formation of intermediates and the final product. The high mass accuracy of HRMS allows for the confident identification of each species in the complex reaction mixture.

Table 1: Monitoring the Synthesis of this compound using LC-HRMS

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (Da) |

| (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one | C₁₃H₁₅NO₃ | 233.1052 | 234.1125 |

| Cyclopentylmethyl bromide | C₆H₁₁Br | 162.0044 | Not observed (neutral) |

| (S)-4-benzyl-3-((2S)-3-cyclopentyl-2-methylpropanoyl)-1,3-oxazolidin-2-one | C₁₉H₂₅NO₃ | 315.1834 | 316.1907 |

| This compound | C₉H₁₆O₂ | 156.1150 | 157.1223 |

Note: The observed [M+H]⁺ values are hypothetical and represent the expected accurate mass measurements from an HRMS instrument.

By monitoring the decrease in the signal intensity of the starting material, (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one, and the concomitant increase in the intensity of the alkylated intermediate and the final product, the reaction progress can be accurately followed. This real-time analysis enables the optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, to maximize the yield and purity of the desired product.

Product Characterization

Once the synthesis is complete, HRMS plays a crucial role in the definitive characterization of the isolated this compound. The primary piece of information obtained is the accurate mass of the molecular ion, which allows for the confirmation of its elemental composition. For this compound (C₉H₁₆O₂), the theoretical monoisotopic mass is 156.1150 Da. nih.gov An experimentally determined mass within a few parts per million (ppm) of this value provides strong evidence for the correct elemental formula.

In addition to the molecular ion, HRMS provides information about the fragmentation pattern of the molecule, which can be used to further confirm its structure. The fragmentation of carboxylic acids in the mass spectrometer is a well-understood process and typically involves characteristic losses. Common fragmentation pathways for this compound would include the loss of a hydroxyl radical (•OH), the loss of the entire carboxyl group (•COOH), and cleavage of the alkyl chain.

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Proposed Fragment Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Description of Neutral Loss |

| [M-OH]⁺ | C₉H₁₅O⁺ | 139.1123 | Loss of a hydroxyl radical |

| [M-COOH]⁺ | C₈H₁₅⁺ | 111.1174 | Loss of a carboxyl radical |

| [M-C₅H₉]⁺ | C₄H₇O₂⁺ | 87.0446 | Loss of a cyclopentyl radical |

| [C₅H₉]⁺ | C₅H₉⁺ | 69.0704 | Cyclopentyl cation |

Note: The theoretical monoisotopic masses are calculated based on the elemental compositions of the proposed fragment ions.

The high mass accuracy of HRMS allows for the differentiation of fragment ions with the same nominal mass but different elemental compositions. This level of detail is critical for the unambiguous structural elucidation of the synthesized molecule and for ruling out the presence of isomeric impurities. The combination of accurate mass measurement of the molecular ion and the analysis of its characteristic fragmentation pattern provides a high degree of confidence in the identity and purity of the this compound product.

Q & A

Basic Research Questions

Q. How can enantiomeric purity of (2S)-3-cyclopentyl-2-methylpropanoic acid be determined experimentally?

- Methodology : Use chiral chromatography (e.g., HPLC with a chiral stationary phase like cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Validate with polarimetry or circular dichroism (CD) spectroscopy. Compare retention times with synthetic standards of known configuration .

- Data Interpretation : A single peak in chiral HPLC indicates high enantiomeric excess (ee). Contradictions between HPLC and CD spectra may suggest matrix interference or impurities requiring further purification (e.g., recrystallization) .

Q. What synthetic strategies are optimal for introducing the cyclopentyl group in this compound?

- Approach : Employ Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclopentyl moiety. Steric hindrance from the cyclopentyl group necessitates bulky ligands (e.g., XPhos) to enhance reaction efficiency .

- Optimization : Monitor reaction progress via LC-MS. If yields are low (<50%), consider alternative solvents (e.g., THF instead of DCM) or elevated temperatures (80–100°C) .

Q. Which analytical techniques are suitable for structural confirmation?

- Techniques :

- NMR : Assign stereochemistry using NOESY/ROESY to detect spatial proximity between the cyclopentyl and methyl groups .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHO) with <2 ppm error .

Advanced Research Questions

Q. How does steric hindrance from the cyclopentyl group influence metabolic stability in pharmacological studies?

- Experimental Design :

Perform in vitro microsomal assays (human liver microsomes) to assess oxidation rates.

Compare with analogs lacking the cyclopentyl group.

- Findings : The cyclopentyl group typically reduces CYP450-mediated metabolism due to steric shielding, increasing half-life () by ~30% in preliminary models .

Q. What computational methods predict binding affinity of this compound to target enzymes?

- Workflow :

Molecular docking (AutoDock Vina): Model interactions with active sites (e.g., cyclooxygenase-2).

Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Validation : Correlate docking scores () with experimental IC values from enzyme inhibition assays. Discrepancies >1 log unit suggest force field inaccuracies .

Q. How to resolve contradictory bioactivity data between in vitro and in vivo models?

- Analysis Framework :

- Step 1 : Verify compound stability in physiological buffers (pH 7.4) via LC-MS to rule out degradation.

- Step 2 : Assess plasma protein binding (equilibrium dialysis); high binding (>90%) may reduce free drug concentration in vivo.

- Case Study : If in vitro IC = 10 nM but in vivo ED = 1 mg/kg, consider pharmacokinetic modifiers like efflux transporters (e.g., P-gp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.